molecular formula C22H13Cl2FO3 B4691425 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-chlorophenyl)-4H-chromen-4-one

7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-chlorophenyl)-4H-chromen-4-one

Cat. No. B4691425
M. Wt: 415.2 g/mol
InChI Key: XPYHQKKPBNLQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-chlorophenyl)-4H-chromen-4-one, also known as CFB or GSK369796, is a chemical compound that belongs to the class of chromenone derivatives. It is a potent and selective inhibitor of the Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), which is a promising target for the development of new antimalarial drugs.

Mechanism of Action

7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-chlorophenyl)-4H-chromen-4-one works by inhibiting the activity of PfCDPK1, which is essential for the survival of the malaria parasite. PfCDPK1 is involved in various cellular processes such as calcium signaling, protein phosphorylation, and gene expression. By inhibiting PfCDPK1, this compound disrupts these processes and ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed and distributed in the body, and has a long half-life. This compound has also been found to have no significant effect on the human ether-a-go-go-related gene (hERG) channel, which is important for cardiac function. This suggests that this compound has a low risk of causing cardiac toxicity in humans.

Advantages and Limitations for Lab Experiments

7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-chlorophenyl)-4H-chromen-4-one is a potent and selective inhibitor of PfCDPK1, which makes it a valuable tool for studying the role of this enzyme in the biology of the malaria parasite. However, this compound is not a perfect inhibitor, and it has some limitations for lab experiments. For example, this compound has a relatively short half-life in vitro, which can make it difficult to maintain consistent inhibition of PfCDPK1 over long periods of time. Additionally, this compound has limited solubility in aqueous solutions, which can make it challenging to deliver the compound to cells or organisms.

Future Directions

There are several future directions for the study of 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-chlorophenyl)-4H-chromen-4-one and its potential as an antimalarial drug. One direction is to optimize the pharmacokinetic properties of this compound to improve its efficacy and safety in humans. Another direction is to investigate the potential of this compound as a combination therapy with other antimalarial drugs. Additionally, this compound could be used as a tool for studying the biology of other calcium-dependent protein kinases in various organisms. Finally, this compound could be tested for its activity against other parasitic diseases, such as leishmaniasis and Chagas disease.

Scientific Research Applications

7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-chlorophenyl)-4H-chromen-4-one has been extensively studied for its antimalarial properties. It has been shown to have potent activity against the asexual blood stages of P. falciparum, the deadliest species of malaria parasite. This compound has also been found to be effective against multidrug-resistant strains of P. falciparum, making it a promising candidate for the development of new antimalarial drugs.

properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-3-(4-chlorophenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2FO3/c23-14-6-4-13(5-7-14)17-11-28-21-10-15(8-9-16(21)22(17)26)27-12-18-19(24)2-1-3-20(18)25/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYHQKKPBNLQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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